In-Depth Technical Guide: AGN-195183 Mechanism of Action
In-Depth Technical Guide: AGN-195183 Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action
AGN-195183 (also known as IRX-5183, NRX-195183, and VTP-195183) is a potent and selective synthetic agonist of the Retinoic Acid Receptor alpha (RARα), a nuclear receptor that functions as a ligand-dependent transcription factor. Its mechanism of action is centered on the specific activation of RARα, leading to the modulation of gene expression that governs critical cellular processes such as differentiation, proliferation, and apoptosis.[1]
Upon entering the cell, AGN-195183 binds to the ligand-binding domain of RARα. This binding induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator complexes. The activated RARα/AGN-195183 complex then heterodimerizes with the Retinoid X Receptor (RXR). This heterodimer translocates to the nucleus and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. This binding initiates the transcription of a cascade of downstream genes, ultimately leading to the observed pharmacological effects.[2]
A key characteristic of AGN-195183 is its high selectivity for RARα, with no significant activity at RARβ or RARγ.[1] This selectivity is believed to contribute to a more favorable therapeutic window compared to non-selective retinoids, potentially reducing off-target effects.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for AGN-195183.
| Parameter | Value | Assay Type | Notes |
| Binding Affinity | |||
| Kd for RARα | 3 nM | Radioligand Binding Assay | High affinity and selectivity for RARα. |
| Functional Activity | |||
| EC80 | 200 nM | RAR Transactivation Assay | Concentration for 80% of max response. |
| Cellular Activity | |||
| IC50 (T-47D) | 1.4 nM | Cell Proliferation Assay | Human breast cancer cell line. |
| IC50 (SK-BR-3) | 11 nM | Cell Proliferation Assay | Human breast cancer cell line. |
| Pharmacokinetic Parameter | Value | Species | Dose | Notes |
| Human (Phase I) | ||||
| Cmax | 684 - 7660 ng/mL | Human | 60 mg/m²/day | Peak plasma concentration.[3] |
| T1/2 | 4.17 hours | Human | 60 mg/m²/day | Terminal elimination half-life.[3] |
| AUC | 4140 - 31246 ng·hr/mL | Human | 60 mg/m²/day | Area under the plasma concentration-time curve.[3] |
| Preclinical | ||||
| Oral Bioavailability | >80% | Mouse, Dog | Not Specified | High oral bioavailability observed in preclinical models. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay for RARα Affinity (Kd)
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Objective: To determine the binding affinity of AGN-195183 for the human Retinoic Acid Receptor alpha (RARα).
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Methodology: A competitive radioligand binding assay is performed using purified, recombinant human RARα ligand-binding domain (LBD).
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Reagents:
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Recombinant human RARα-LBD.
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Radioligand: [³H]-all-trans retinoic acid (ATRA).
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Unlabeled AGN-195183 at various concentrations.
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Assay Buffer: Phosphate-buffered saline (PBS) containing 0.1% bovine serum albumin (BSA).
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Procedure:
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A constant concentration of RARα-LBD and [³H]-ATRA are incubated with increasing concentrations of unlabeled AGN-195183 in a 96-well plate.
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The reaction is incubated to equilibrium (e.g., 2-4 hours at 4°C).
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The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which retains the receptor-ligand complex.
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The amount of radioactivity on the filter is quantified by liquid scintillation counting.
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Data Analysis: The concentration of AGN-195183 that inhibits 50% of the specific binding of [³H]-ATRA (IC50) is determined. The Kd is then calculated from the IC50 value using the Cheng-Prusoff equation: Kd = IC50 / (1 + [L]/KL), where [L] is the concentration of the radioligand and KL is its dissociation constant.
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Cell Proliferation Assay (IC50 in T-47D and SK-BR-3 cells)
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Objective: To determine the concentration of AGN-195183 that inhibits the proliferation of human breast cancer cell lines by 50%.
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Methodology:
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Cell Lines: T-47D and SK-BR-3 human breast cancer cell lines.
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Reagents:
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Complete growth medium (e.g., RPMI-1640 with 10% fetal bovine serum).
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AGN-195183 dissolved in DMSO and serially diluted in growth medium.
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Cell viability reagent (e.g., MTS or resazurin-based).
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Procedure:
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Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
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The medium is replaced with fresh medium containing various concentrations of AGN-195183 or vehicle control (DMSO).
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The plates are incubated for a specified period (e.g., 72 hours).
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The cell viability reagent is added to each well, and the plates are incubated according to the manufacturer's instructions.
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The absorbance or fluorescence is measured using a plate reader.
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Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
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RAR Transactivation Assay (EC80)
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Objective: To measure the ability of AGN-195183 to activate gene transcription through RARα.
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Methodology:
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Cell Line: A suitable mammalian cell line (e.g., HEK293T) is used.
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Reagents:
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Expression vector for human RARα.
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Reporter plasmid containing a luciferase gene under the control of a RARE-containing promoter.
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Transfection reagent.
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AGN-195183 dissolved in DMSO and serially diluted in cell culture medium.
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Luciferase assay substrate.
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Procedure:
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Cells are co-transfected with the RARα expression vector and the RARE-luciferase reporter plasmid.
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After transfection, the cells are treated with various concentrations of AGN-195183 or vehicle control.
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The cells are incubated for a period sufficient to allow for gene transcription and protein expression (e.g., 24 hours).
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The cells are lysed, and the luciferase activity is measured using a luminometer after the addition of the luciferase substrate.
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Data Analysis: The fold induction of luciferase activity is calculated relative to the vehicle control. The EC80 value, the concentration that produces 80% of the maximal response, is determined from the dose-response curve.
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Signaling Pathways and Experimental Workflows
AGN-195183 Signaling Pathway
Caption: AGN-195183 binds to RARα, leading to transcriptional regulation of target genes.
Experimental Workflow: Cell Proliferation Assay
Caption: Workflow for determining the IC50 of AGN-195183 in cancer cell lines.
Logical Relationship: From Binding to Cellular Effect
Caption: The logical progression from receptor binding to cellular response for AGN-195183.
